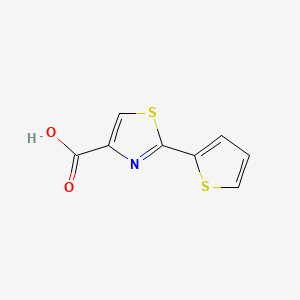

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

説明

特性

IUPAC Name |

2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKCNTGJZXHKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379984 | |

| Record name | 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24044-07-3 | |

| Record name | 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

化学反応の分析

Types of Reactions

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiophene and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene or thiazole derivatives .

科学的研究の応用

Medicinal Chemistry

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid has been extensively studied for its antimicrobial , antifungal , and anticancer properties:

-

Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus: MIC of 32 µg/mL (moderate activity)

- Escherichia coli: MIC of 62.5 µg/mL (weak activity) .

- Antifungal Properties : It has demonstrated effectiveness against multidrug-resistant strains of fungi, such as Candida auris, suggesting its potential in treating challenging fungal infections .

- Cancer Research : In vitro studies indicate that this compound inhibits the proliferation of cancer cells, particularly in lung cancer models. It has been shown to enhance chemosensitivity in non-small cell lung cancer .

Organic Synthesis

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives with enhanced biological activity or novel properties .

Materials Science

In addition to its biological applications, this compound is utilized in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for various applications in the electronics industry .

Antimicrobial Efficacy

A study highlighted the enhanced antibacterial activity of derivatives of this compound against Staphylococcus aureus compared to standard antibiotics, indicating its potential as an alternative treatment option .

Antifungal Resistance

Research indicated that derivatives of this compound could effectively combat multidrug-resistant Candida auris strains, showcasing its promise in treating fungal infections resistant to conventional therapies .

Cancer Cell Proliferation Inhibition

In vitro studies revealed that this compound significantly inhibited the proliferation of A549 lung cancer cells. This suggests its potential use as an adjunct therapy in lung cancer treatment .

作用機序

The mechanism of action of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate biochemical pathways and receptors in biological systems, affecting cellular processes .

類似化合物との比較

2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid

Structural Features: Substituted with a 4-methylphenyl group instead of thienyl (molecular formula: C₁₁H₉NO₂S; MW: 219.26 g/mol) . Key Differences:

2-Acetyl-1,3-thiazole-4-carboxylic Acid

Structural Features: Contains an acetyl group (C₆H₅NO₃S; MW: 171.17 g/mol) . Key Differences:

- Reactivity : The acetyl group may enhance electrophilic reactivity compared to aromatic substituents.

- Applications: Limited data in evidence, but acetyl derivatives are often intermediates in peptide synthesis or catalysis.

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

Structural Features: Substituted with a trifluoromethylphenyl group (C₁₁H₆F₃NO₂S; MW: 273.23 g/mol) . Key Differences:

- Electronic Effects : The electron-withdrawing CF₃ group may reduce electron density on the thiazole ring, altering reactivity and binding interactions.

- Applications: No specific data in evidence, but fluorinated analogs are common in drug design for improved metabolic stability.

Cyanobacterial Thiazole-4-carboxylic Acid Derivatives

Examples :

- Ala-Tzl-Ca (2-(1-aminoethyl)-substituted)

- Val-Tzl-Ca (2-(1-amino-2-methylpropyl)-substituted) . Key Differences:

- Bioactivity: These aminoalkyl-substituted derivatives exhibit antiplasmodial activity, targeting malaria parasites.

- Structural Flexibility : The aliphatic side chains enable membrane interactions, contrasting with the aromatic substituents of the target compound.

Data Tables

Table 1. Structural and Physical Properties

| Compound Name | Molecular Formula | MW (g/mol) | Substituent | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | C₈H₅NO₂S₂ | 211.25 | Thienyl | 157 | Materials, Pharmaceuticals |

| 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid | C₁₁H₉NO₂S | 219.26 | 4-Methylphenyl | N/A | Antimicrobial Agents |

| 2-Acetyl-1,3-thiazole-4-carboxylic acid | C₆H₅NO₃S | 171.17 | Acetyl | N/A | Synthetic Intermediates |

| 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | C₁₁H₆F₃NO₂S | 273.23 | 4-CF₃phenyl | N/A | Drug Development (Theoretical) |

生物活性

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTCA) is a compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, antifungal, and anticancer properties, highlighting key research findings, biochemical mechanisms, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₅NO₂S₂

- Molar Mass : Approximately 211.26 g/mol

- Physical Appearance : Light yellow to yellow crystals

- Solubility : Insoluble in water; soluble in organic solvents

- Melting Point : Approximately 157 °C

The compound features a thiazole ring substituted with a thiophene group, which contributes to its unique biological activities.

Antimicrobial Activity

TTCA exhibits significant antimicrobial properties against various bacterial strains. Research has shown that it is effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate activity |

| Escherichia coli | 62.5 | Weak activity |

| Pseudomonas aeruginosa | >128 | No activity |

In laboratory settings, TTCA has been noted for its ability to inhibit the growth of pathogenic microorganisms responsible for severe infections, including respiratory tract infections and urinary tract infections.

Antifungal Activity

TTCA also demonstrates antifungal properties. It has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The following table summarizes its antifungal activity:

| Fungal Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 32 | Moderate activity |

| Aspergillus niger | 42 | Moderate activity |

| Multidrug-resistant strains | 16 | Significant activity |

These findings suggest that TTCA could be a potential candidate for developing antifungal agents, especially against resistant strains .

Anticancer Activity

The anticancer potential of TTCA has been explored in various studies. It exhibits cytotoxic effects on several cancer cell lines, particularly non-small cell lung cancer (NSCLC). The following findings summarize its anticancer effects:

- Cell Lines Tested : A549 (human pulmonary adenocarcinoma)

- IC₅₀ Values :

- TTCA reduced A549 cell viability to approximately 63.4% at a concentration of 100 µM.

The compound's mechanism involves the inhibition of pro-inflammatory cytokines and modulation of cell signaling pathways associated with cancer progression. Notably, lower doses have been shown to enhance chemosensitivity in NSCLC cells.

The biological activities of TTCA are attributed to its interaction with various biological targets:

- Enzyme Inhibition : TTCA binds to active sites of enzymes like cyclooxygenase, leading to reduced inflammation and tumor growth.

- Cell Signaling Modulation : It affects cellular processes by altering gene expression related to inflammation and cancer progression.

- Biochemical Pathways : TTCA influences several metabolic pathways, enhancing antioxidant defenses while reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have highlighted the potential applications of TTCA:

- Antimicrobial Efficacy : A study demonstrated that derivatives of TTCA showed enhanced antibacterial activity against Staphylococcus aureus compared to standard antibiotics .

- Antifungal Resistance : Research indicated that TTCA could effectively combat multidrug-resistant Candida auris strains, showcasing its promise in treating fungal infections .

- Cancer Research : In vitro studies revealed that TTCA significantly inhibited the proliferation of A549 cells, suggesting its potential as an adjunct therapy in lung cancer treatment.

Future Directions

While preliminary research indicates that TTCA holds promise as an antimicrobial and anticancer agent, further studies are necessary to fully elucidate its mechanisms and optimize its therapeutic applications. Future research could focus on:

- Developing more potent derivatives with improved bioavailability.

- Conducting clinical trials to assess safety and efficacy in humans.

- Exploring the compound's potential in combination therapies for enhanced therapeutic outcomes.

Q & A

Q. What are the most effective synthetic routes for 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid?

The compound is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclization of a thiourea derivative with α-haloketones or α-bromoacids. For example, bromination of 4-thiazolecarboxylic acid derivatives (e.g., 2-bromo-1,3-thiazole-4-carboxylic acid, CAS 5198-88-9) followed by coupling with 2-thienyl groups via Suzuki-Miyaura cross-coupling reactions can yield the target compound . Key steps include optimizing reaction conditions (e.g., palladium catalysts, base selection) and purification via recrystallization or chromatography.

Q. How can the structural purity of this compound be validated?

Structural validation requires a combination of techniques:

- X-ray crystallography : Use SHELX software for structure refinement, particularly SHELXL for small-molecule resolution .

- NMR spectroscopy : Analyze , , and (if applicable) spectra to confirm substituent positions.

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What methodologies are employed to study the biological activity of this compound?

- Receptor-binding assays : For EP2/EP3 receptor agonism (as seen in related thiazole-carboxylic acids), use cyclic AMP (cAMP) assays or calcium flux measurements in transfected cell lines .

- Fragment-based screening : NMR-based techniques (e.g., WATERGATE W5 LOGSY) identify binding interactions with target proteins, such as AgrAC in Staphylococcus aureus .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, with structural analogs showing EC values as low as 10 nM .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent variation : Synthesize analogs with modifications at the thienyl (e.g., fluorophenyl, benzofuran) or carboxylic acid (e.g., esterification, amidation) positions .

- Activity mapping : Compare IC values in receptor assays or microbial inhibition to correlate substituent effects. For example, 5-(2-fluorophenyl)-2-methyl analogs exhibit enhanced selectivity for EP2/EP3 receptors .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like AgrAC or EP receptors .

Q. What computational tools are recommended for studying its interaction with biological targets?

- Molecular docking : Use PDB structures (e.g., X8U ligand in complex with AgrAC) to model binding sites .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over time (e.g., GROMACS) .

Q. How can contradictory data in biological activity studies be resolved?

- Control experiments : Verify assay conditions (e.g., pH, temperature) and purity of compounds. For example, impurities in 2-thienyl derivatives may skew receptor-binding results .

- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .

- Crystallographic evidence : Resolve conflicting SAR hypotheses by solving co-crystal structures of analogs with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。